Kanosamine Hydrochloride

描述

准备方法

合成路线和反应条件: 卡诺沙胺盐酸盐可以通过蜡状芽孢杆菌UW85或链霉菌属的发酵 来合成 . 在富培养基中添加三价铁离子可以增强卡诺沙胺在培养上清液中的积累,而添加磷酸盐则会抑制积累 . 在最低培养基中添加苜蓿幼苗分泌物可以将卡诺沙胺的积累量提高300%以上 .

工业生产方法: 卡诺沙胺盐酸盐的工业生产涉及优化发酵条件以最大限度地提高产量。这包括控制培养基的pH、温度和营养成分。 然后使用标准生化技术提取和纯化产物 .

化学反应分析

反应类型: 卡诺沙胺盐酸盐会发生各种化学反应,包括:

氧化: 卡诺沙胺可以被氧化成相应的氧代衍生物。

还原: 还原反应可以将卡诺沙胺转化为其还原形式。

取代: 取代反应可以在氨基或羟基上发生。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应通常涉及酰氯或卤代烷等试剂,在碱性或酸性条件下进行。

科学研究应用

Agricultural Applications

Kanosamine hydrochloride has shown significant potential as an antibiotic agent against plant pathogens. Its effectiveness in inhibiting the growth of various fungi and oomycetes makes it a valuable tool in agricultural disease management.

- Pathogen Inhibition : Kanosamine exhibits inhibitory effects on plant-pathogenic oomycetes, with minimum inhibitory concentration (MIC) values reported at 25 μg/ml for P. medicaginis and 400 μg/ml for Staphylococcus aureus . This suggests its potential as a natural alternative to synthetic pesticides.

- Biosynthesis and Production : Research indicates that kanosamine can be produced via microbial fermentation, particularly using strains of Bacillus cereus and Streptomyces species. The addition of specific nutrients, such as ferric iron or alfalfa seedling exudate, significantly enhances kanosamine production .

- Mechanism of Action : Kanosamine functions by inhibiting cell wall synthesis in pathogens, disrupting their growth and survival . This mechanism is crucial for developing biopesticides that target resistant strains.

Medical Applications

Kanosamine’s role extends beyond agriculture into the medical field, particularly concerning its antibiotic properties.

- Antifungal Properties : Kanosamine has been shown to inhibit the growth of human pathogenic fungi, including Candida albicans. It disrupts cellular processes by affecting septum formation and causing morphological changes in fungal cells .

- Antibiotic Precursor : As a biosynthetic precursor, kanosamine contributes to the production of other antibiotics within the aminoglycoside class, such as kanamycin and amikacin. Its structural similarity allows it to participate in various biosynthetic pathways essential for generating these clinically relevant antibiotics .

Case Study: Microbial Synthesis of Kanosamine

A notable study focused on the microbial synthesis of kanosamine highlighted its production through engineered E. coli strains. The research demonstrated that under controlled fermentation conditions, significant yields of kanosamine could be achieved, showcasing its viability as a sustainable source for antibiotic production .

| Parameter | Value |

|---|---|

| Microbial Strain | E. coli SP1.1 |

| Yield | ~8 g/L |

| Carbon Source Used | Glucose-rich media |

| Production Method | Fed-batch fermentation |

Case Study: Efficacy Against Plant Pathogens

In another study assessing the efficacy of kanosamine against plant pathogens, researchers found that application of kanosamine resulted in reduced disease incidence in crops affected by oomycetes. This study supports the potential use of kanosamine as a natural pesticide alternative .

作用机制

相似化合物的比较

- Glucosamine hydrochloride

- Kanamycin

- Aminoglycosides

Comparison: Kanosamine hydrochloride is unique due to its specific inhibitory effects on plant-pathogenic oomycetes and certain fungi . Unlike glucosamine hydrochloride, which is primarily used as a dietary supplement, this compound has significant antimicrobial properties . Compared to kanamycin and other aminoglycosides, this compound has a distinct mechanism of action and a different spectrum of activity .

生物活性

Kanosamine hydrochloride is a biologically active compound primarily known for its antibiotic properties. It is produced by certain bacterial species, particularly Bacillus cereus and Streptomyces, and has garnered attention for its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

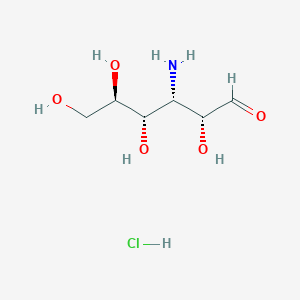

Kanosamine is a 2-amino-2-deoxy sugar that belongs to the class of aminoglycosides. Its structure allows it to interact with bacterial cell wall synthesis and metabolic pathways, making it effective against a range of microorganisms.

- Inhibition of Cell Wall Synthesis : Kanosamine disrupts the synthesis of peptidoglycan in bacterial cell walls, which is crucial for maintaining cell integrity. This action is particularly effective against certain fungi and plant-pathogenic oomycetes.

- Competitive Inhibition : Kanosamine-6-phosphate, a phosphorylated derivative of kanosamine, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, interfering with the synthesis of key metabolites essential for cell wall formation in fungi like Candida albicans.

- Impact on Metabolic Pathways : Kanosamine influences central carbon metabolism in bacteria by modulating NADPH levels through its biosynthetic pathways, which can enhance growth under specific conditions .

Biological Activity Against Pathogens

This compound exhibits a broad spectrum of biological activity against various pathogens:

- Fungi : It has shown significant inhibitory effects against human pathogenic fungi such as Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antifungal activity.

- Bacteria : While primarily effective against fungi, kanosamine also demonstrates moderate antibacterial properties against specific bacterial strains, including Staphylococcus aureus.

- Oomycetes : Kanosamine is particularly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, with MIC values as low as 25 µg/ml .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and mechanisms of kanosamine:

- Metabolome Analysis : A study highlighted that the activation of the NTD/kanosamine biosynthetic pathway in Bacillus subtilis led to increased intracellular NADPH levels, suggesting a role for kanosamine in enhancing metabolic efficiency under nutrient-limited conditions .

- Antifungal Activity Assessment : In vitro experiments demonstrated that kanosamine significantly inhibited the growth of C. albicans, leading to morphological changes such as inhibition of septum formation and enhanced cell agglutination at concentrations around 400 µg/ml .

- Agricultural Applications : Kanosamine's ability to inhibit plant-pathogenic organisms has led to its exploration as a natural pesticide alternative. Enhanced accumulation in culture supernatants was observed when specific nutrients were added, indicating potential for agricultural applications .

Comparative Biological Activity Table

| Pathogen Type | Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Fungi | Candida albicans | 400 | Inhibition of glucosamine-6-phosphate synthase |

| Plant-Pathogenic Oomycetes | Phytophthora medicaginis | 25 | Disruption of cell wall synthesis |

| Bacteria | Staphylococcus aureus | 400 | Cell wall synthesis inhibition |

属性

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206351 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-10-2 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that purified 3-Amino-3-deoxy-D-glucose hydrochloride did not alleviate insulin shock in mice, contrary to initial observations with a less pure sample. What could explain this discrepancy?

A1: The researchers discovered that the initial 3-Amino-3-deoxy-D-glucose hydrochloride sample used was contaminated with glucose []. Glucose is known to counteract the effects of insulin by providing an alternative energy source. Therefore, the observed relief from insulin shock in the initial experiments was likely due to the contaminating glucose and not the 3-Amino-3-deoxy-D-glucose hydrochloride itself. The purified 3-Amino-3-deoxy-D-glucose hydrochloride, with a specific rotation closer to the established value (+19.870° vs. +23.610°), did not show the same effect, suggesting the contaminating glucose was responsible for the initial observations.

Q2: The study focused on nitrogenous glucose derivatives. What was the rationale for choosing this specific class of compounds for investigating potential relief from insulin shock?

A2: The researchers aimed to explore the potential of nitrogenous glucose derivatives to alleviate insulin shock in mice []. This focus stemmed from previous work by Herring, Irvine, and Macleod, which did not examine nitrogenous derivatives. The selection of glucose derivatives, specifically those containing an amino group (NH2) or urea, was likely based on the rationale that these modifications might influence the compound's metabolic fate or interaction with biological pathways relevant to insulin and glucose regulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。